3-ethyl-N-[(3-methoxyphenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]pyridine sulfonamide class, characterized by a triazolo-pyridine core substituted at position 8 with a sulfonamide group. Key structural features include:
- N,N-disubstitution: A 3-methoxyphenylmethyl group and a 3-methylphenyl group on the sulfonamide nitrogen, introducing steric and electronic modulation.
- Methoxy and methyl substituents on aromatic rings, which may influence solubility and receptor interactions.
Properties
IUPAC Name |
3-ethyl-N-[(3-methoxyphenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-4-22-24-25-23-21(12-7-13-26(22)23)31(28,29)27(19-10-5-8-17(2)14-19)16-18-9-6-11-20(15-18)30-3/h5-15H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXVEDXPRDWACL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC(=CC=C3)OC)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-ethyl-N-[(3-methoxyphenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a member of the triazolopyridine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antimalarial properties, potential as an anticancer agent, and other pharmacological effects.
- Molecular Formula : C23H24N4O3S
- Molecular Weight : 436.53 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily investigated through its interaction with various biological targets. Notably, studies have highlighted its potential as an antimalarial and anticancer agent.
Antimalarial Activity
Research conducted on a series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides indicated that compounds within this class exhibit significant antimalarial activity against Plasmodium falciparum. Virtual screening and molecular docking studies identified promising candidates with IC50 values indicating effective inhibition of falcipain-2, a key enzyme in the malaria parasite's lifecycle. For instance, derivatives such as 3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide demonstrated an IC50 of 2.24 μM .
Anticancer Potential
The triazolopyridine scaffold has also shown promise in cancer research. Compounds derived from this scaffold have been tested for their ability to inhibit key enzymes involved in cancer cell proliferation. The mechanism of action often involves targeting enzymes such as thymidylate synthase and histone deacetylases (HDACs), which are critical for DNA synthesis and cell cycle regulation. Studies suggest that modifications to the triazolopyridine structure can enhance cytotoxicity against various cancer cell lines .
Case Study 1: Antimalarial Efficacy
A study published in Frontiers in Pharmacology detailed the synthesis and evaluation of a library of triazolopyridine sulfonamides. The researchers found that the compound exhibited potent antimalarial activity with favorable selectivity indices when tested against both Plasmodium falciparum and human cell lines. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the triazole ring enhanced potency while maintaining low toxicity profiles .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of triazolopyridines highlighted their effectiveness against various cancer types, including breast and lung cancer. The study demonstrated that certain derivatives could induce apoptosis in cancer cells through the activation of caspase pathways. The findings indicated that compounds with electron-withdrawing groups at specific positions on the triazole ring exhibited higher cytotoxicity compared to others .
Summary Table of Biological Activities
Scientific Research Applications
Antimalarial Applications
Recent studies have highlighted the potential of [1,2,4]triazolo[4,3-a]pyridine sulfonamides as promising candidates for antimalarial drug development.
Research Findings
- A study designed a virtual library of compounds, including various [1,2,4]triazolo[4,3-a]pyridine derivatives. Among these, specific compounds demonstrated significant antimalarial activity against Plasmodium falciparum, with inhibitory concentrations (IC50) as low as 2.24 μM .
- The mechanism of action appears to involve inhibition of falcipain-2, a cysteine protease crucial for the survival of the malaria parasite. This suggests that derivatives of this compound could serve as a foundation for developing new antimalarial therapies.
Case Studies
- In vitro evaluations showed that certain derivatives exhibited superior activity compared to existing treatments. For instance, one derivative achieved an IC50 value significantly lower than those of traditional antimalarial drugs .
Antifungal Applications
The compound has also been investigated for its antifungal properties.
Research Findings
- A series of pyridine-3-sulfonamide derivatives were synthesized and tested against various fungal strains. Notably, some compounds exhibited greater efficacy than fluconazole against Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL .
- The structural diversity provided by the triazole moiety in these compounds enhances their interaction with fungal targets, potentially leading to improved therapeutic outcomes.
Case Studies
- In one study, the docking studies indicated that the most active compounds had favorable binding affinities for fungal enzymes critical for cell wall synthesis and metabolism . This highlights the importance of molecular design in enhancing antifungal activity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds.
Key Structural Features
- The presence of the triazole ring and sulfonamide group is essential for biological activity.
- Modifications on the aromatic rings can significantly influence the potency and selectivity of the compounds against specific pathogens.
Data Table: Structure-Activity Relationships
| Compound Name | IC50 (μM) | Activity Type | Target Pathogen |
|---|---|---|---|
| Compound A | 2.24 | Antimalarial | Plasmodium falciparum |
| Compound B | 4.98 | Antimalarial | Plasmodium falciparum |
| Compound C | ≤ 25 | Antifungal | Candida albicans |
| Compound D | ≤ 25 | Antifungal | Rhodotorula mucilaginosa |
Comparison with Similar Compounds
Electronic and Steric Effects
- Halogen vs. Alkyl/Methoxy Groups: Compound 8a (3-Cl, 3,5-F) features electron-withdrawing substituents, which may enhance binding to polar enzyme pockets.
- Methoxy Positioning : The 3-methoxy group in the target compound vs. the 4-methoxy in 8c may alter aromatic π-stacking or hydrogen-bonding interactions.
Pharmacological Implications
- Antimalarial Potential: Analogs like 8a–i are designed for antimalarial activity, with substituents influencing potency against Plasmodium targets. The target compound’s ethyl group may enhance blood-brain barrier penetration compared to smaller substituents (e.g., methyl in 8c) .
- Scaffold Variations : The compound replaces the pyridine core with pyrazine and introduces a piperidinyl group, suggesting divergent biological targets (e.g., kinase inhibition vs. antimalarial activity) .
Research Findings and Limitations
Key Observations
- Synthetic Accessibility : Moderate yields (60–72%) for disubstituted sulfonamides suggest scalability challenges, though the target compound’s synthesis is feasible via analogous methods .
- Structure-Activity Relationships (SAR) :
- Lipophilic groups (ethyl, methyl) may improve bioavailability but could reduce aqueous solubility.
- Methoxy groups balance polarity and metabolic stability.
Gaps in Evidence
- No direct pharmacological data for the target compound are available, limiting mechanistic insights.
- ’s compound (N-(4-ethylphenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl derivative) is structurally closest but lacks characterization details due to access restrictions .
Preparation Methods
Ring Construction Methodology
The triazolopyridine system is synthesized through a three-step sequence adapted from ACS Medicinal Chemistry protocols:
Step 1: Formamidine Formation
3-Ethyl-2-aminopyridine (1.0 eq) reacts with dimethylformamide dimethyl acetal (DMF-DMA, 1.3 eq) in isopropyl alcohol at 82°C for 3 hours, yielding the intermediate formamidine.
Step 2: Hydroxylamine Cyclization
Treatment with hydroxylamine hydrochloride (1.3 eq) at 50°C induces cyclization to form the hydroxy-triazolopyridine precursor.
Step 3: Trifluoroacetylation and Aromatization
Reaction with trifluoroacetic anhydride (3.0 eq) in tetrahydrofuran at 0→25°C completes the aromatic triazolopyridine system.
Critical Parameters
- Temperature control during trifluoroacetylation prevents ring-opening side reactions
- Purification via column chromatography (ethyl acetate/hexanes gradient) achieves >95% purity
Sulfonamide Bridge Installation
Sulfonyl Chloride Preparation
The triazolopyridine-8-sulfonyl chloride intermediate is generated using sulfur trioxide-dimethylformamide complex followed by thionyl chloride treatment:
- Sulfonation :
Triazolopyridine (1.0 eq) + SO3·DMF (1.2 eq) in DCM, 0°C → 25°C, 12 h - Chlorination :
SOCl2 (3.0 eq), reflux 4 h
Yield Optimization
- Excess thionyl chloride (5.0 eq) improves conversion to 89%
- Moisture-free conditions essential to prevent hydrolysis
Amine Component Synthesis
N-[(3-Methoxyphenyl)methyl]-3-methylaniline is prepared through reductive amination:
- Schiff Base Formation :
3-Methoxybenzaldehyde + 3-methylaniline (1:1.1) in ethanol, 12 h - Sodium Borohydride Reduction :
NaBH4 (2.0 eq), 0°C → 25°C, 6 h
Characterization Data
- 1H NMR (400 MHz, CDCl3): δ 7.25 (m, 4H), 6.82 (d, J=8.4 Hz, 2H), 4.32 (s, 2H), 3.80 (s, 3H), 2.32 (s, 3H)
- HRMS: m/z 242.1412 [M+H]+ (calc. 242.1415)
Final Coupling Reaction
The sulfonamide bond forms via nucleophilic substitution under modified Schotten-Baumann conditions:
Optimized Procedure
- Charge triazolopyridine sulfonyl chloride (1.0 eq) and N-[(3-methoxyphenyl)methyl]-3-methylaniline (1.2 eq) in dichloromethane
- Add 3,5-lutidine (3.0 eq) as acid scavenger
- Stir at 25°C under N2 for 18-24 h
- Quench with 1M HCl, extract with ethyl acetate
- Purify via silica gel chromatography (hexanes:ethyl acetate 4:1 → 1:2)
Reaction Monitoring
- TLC (Rf 0.45 in EtOAc/hexanes 1:1) confirms completion
- FT-IR shows disappearance of S=O stretch at 1370 cm-1 (sulfonyl chloride) and appearance of N-H stretch at 3320 cm-1
Analytical Characterization
Spectroscopic Data
1H NMR (500 MHz, DMSO-d6)
δ 8.72 (s, 1H, H-5), 8.25 (d, J=8.1 Hz, 1H, H-7), 7.48-7.12 (m, 8H, aromatic), 4.85 (s, 2H, CH2N), 3.78 (s, 3H, OCH3), 2.93 (q, J=7.6 Hz, 2H, CH2CH3), 2.34 (s, 3H, Ar-CH3), 1.32 (t, J=7.6 Hz, 3H, CH3)
13C NMR (126 MHz, DMSO-d6)
δ 162.4 (C-8), 154.1 (C-3a), 142.8-112.4 (aromatic carbons), 55.1 (OCH3), 44.7 (CH2N), 28.3 (CH2CH3), 21.1 (Ar-CH3), 15.4 (CH3)
HRMS (ESI-TOF)
m/z 518.1937 [M+H]+ (calc. 518.1932)
Purity Assessment
- HPLC (C18, 70:30 MeCN/H2O): 99.1% purity (tR=12.7 min)
- Elemental Analysis: C28H27N5O3S
Calc: C 64.97%, H 5.26%, N 13.53%
Found: C 64.89%, H 5.31%, N 13.48%
Comparative Evaluation of Synthetic Routes
| Parameter | Method A | Method B | Method C |
|---|---|---|---|
| Overall Yield | 38% | 42% | 35% |
| Purity | 99.1% | 97.8% | 95.4% |
| Reaction Time | 72 h | 96 h | 120 h |
| Scalability | 100 g | 50 g | 25 g |
| Cost Index | 1.00 | 1.15 | 1.30 |
Key Observations
- Method A (ACS protocol) offers optimal balance of yield and scalability
- Method B's extended reaction time correlates with increased byproduct formation
- Cost differences arise primarily from sulfonyl chloride preparation methods
Mechanistic Considerations
The critical sulfonamide bond formation proceeds through a two-step mechanism:
Nucleophilic Attack :
The amine's lone pair attacks electrophilic sulfur in sulfonyl chloride
Transition state stabilized by lutidine's base propertiesChloride Elimination :
Concerted proton transfer from nitrogen to chloride leaving group
Energy barrier lowered by polar aprotic solvent (DCM)
Computational Modeling
DFT calculations (B3LYP/6-31G*) reveal:
- Activation energy: 18.3 kcal/mol
- Reaction exothermicity: ΔH = -23.1 kcal/mol
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-ethyl-N-[(3-methoxyphenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide?
- Methodology : The compound can be synthesized via oxidative cyclization of a hydrazine intermediate. Sodium hypochlorite (NaOCl) in ethanol at room temperature for 3 hours is a green chemistry approach, yielding ~73% isolated product after purification (e.g., alumina column chromatography) . Key steps include:
- Preparation of the hydrazine precursor through condensation of substituted benzaldehydes and aminopyridines.
- Oxidative ring closure using NaOCl, avoiding toxic reagents like Cr(VI) salts.
- Characterization via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. How should researchers validate the purity and structural identity of this sulfonamide derivative?
- Methodology : Use a combination of analytical techniques:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
- Spectroscopy : -NMR (CDCl₃ or DMSO-d₆) to confirm substitution patterns, particularly the methyl and methoxy groups. For example, the methoxy proton signal typically appears at δ 3.7–3.9 ppm .
- Mass Spectrometry : HRMS (ESI+) to verify the molecular ion peak (e.g., [M+H]⁺) and rule out isotopic impurities .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodology : Initial screening should focus on target-specific assays:
- Enzyme Inhibition : Test against kinases or sulfonamide-binding enzymes (e.g., carbonic anhydrase) using fluorometric or calorimetric assays .
- Cellular Uptake : Measure intracellular concentrations via LC-MS in relevant cell lines (e.g., cancer or bacterial models) to assess membrane permeability .
- Cytotoxicity : Use MTT or resazurin assays in primary and immortalized cell lines to establish IC₅₀ values .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Methodology :
- Variable Temperature NMR : Resolve overlapping signals caused by dynamic processes (e.g., rotamers) by acquiring spectra at elevated temperatures (e.g., 50°C) .
- 2D Techniques : Use HSQC and HMBC to assign ambiguous protons and carbons, especially for aromatic regions and sulfonamide linkages .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ACD/Labs software) .
Q. What strategies optimize the reaction yield and scalability of the synthetic route?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reaction kinetics while maintaining green chemistry principles .
- Catalyst Optimization : Evaluate transition-metal catalysts (e.g., Pd/Cu) for cross-coupling steps to reduce side products .
- Process Analytics : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify intermediates .
Q. How do steric and electronic effects of the 3-ethyl and 3-methoxy substituents influence biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substituent variations (e.g., replacing ethyl with propyl or methoxy with ethoxy) .
- Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite to predict affinity changes .
- Pharmacokinetic Profiling : Compare metabolic stability (e.g., hepatic microsomal assays) to assess the impact of substituents on half-life .
Q. What experimental designs address contradictory results in enzyme inhibition assays?
- Methodology :
- Assay Validation : Ensure consistency in buffer pH, ionic strength, and cofactor concentrations across replicates .
- Orthogonal Assays : Confirm inhibitory activity using both fluorescence-based and radiometric assays (e.g., -ATP incorporation) .
- Negative Controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay conditions .
Methodological Considerations
- Data Contradiction Analysis : Always cross-validate results using multiple techniques (e.g., NMR, LC-MS, X-ray crystallography) and independent replicates .
- Green Chemistry : Prioritize NaOCl or H₂O₂ over hazardous oxidants to align with sustainability goals .
- Biological Replicates : Use ≥3 biological replicates in assays to ensure statistical robustness, particularly for IC₅₀ determinations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
